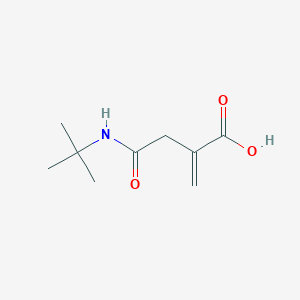

N-tert-Butyl-2-methylene-succinamic acid

Overview

Description

“N-tert-Butyl-2-methylene-succinamic acid” is a chemical compound with the molecular formula C9H15NO3 . It contains a total of 27 bonds, including 12 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a post-metallocene titanium-based catalyst with a sidearm approach has been synthesized for aqueous emulsion polymerization of olefins . The ligand was synthesized by a modified Mannich reaction between l-asparagine, formaldehyde, and 2,4-Di-tert-butyl phenol .Molecular Structure Analysis

The molecule consists of 15 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms, making a total of 28 atoms . It contains 27 bonds, including 12 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .Scientific Research Applications

Comprehensive Analysis of N-tert-Butyl-2-methylene-succinamic Acid Applications

N-tert-Butyl-2-methylene-succinamic acid is a compound with potential applications in various scientific research fields. Below is a detailed analysis focusing on unique applications across different domains.

Synthesis of N-Nitrosamines: N-tert-Butyl-2-methylene-succinamic acid can be utilized in the synthesis of N-nitrosamines, which are important in the study of carcinogenic and mutagenic properties. These compounds have applications in treatments for cancer, cardiovascular diseases, and central nervous disorders .

Protective Group in Organic Synthesis: The tert-butyl group is often used as a protecting group in organic synthesis due to its steric bulk, which can prevent unwanted side reactions. It’s particularly useful in the protection of amines and alcohols during complex synthetic procedures .

Inhibitor of Thrombus Formation: Derivatives of N-nitrosamines, which can be synthesized from N-tert-Butyl-2-methylene-succinamic acid, have been found to inhibit thrombus formation. This application is significant in the development of new anticoagulant drugs .

Anti-tumor Agents: Although N-methyl-N-nitrosourea is known as a cancer inducer, its derivatives, which can be synthesized using N-tert-Butyl-2-methylene-succinamic acid, have been found to be potent anti-tumor agents. These are used in chemotherapy as alkylating agents .

Agricultural Chemical Research: N-tert-Butyl-2-methylene-succinamic acid derivatives can be used to increase the insecticidal activity of certain compounds. This has implications for the development of more effective and possibly safer agricultural chemicals .

Metabolome Study in Plants: The compound has potential applications in the study of plant metabolomes, particularly in understanding the effects of certain compounds on the growth and development of plants, as well as on the microbial communities in the rhizosphere .

Biodegradation Pathways: The tert-butyl group’s unique reactivity pattern makes it relevant in the study of biodegradation pathways. It can help in understanding how complex organic molecules are broken down in nature .

Antihypertensive Research: Derivatives of N-nitrosamines, which can be synthesized from N-tert-Butyl-2-methylene-succinamic acid, are used in experimental antihypertensive agents. These compounds inhibit enzymes like dopamine β-hydroxylase, which is crucial in blood pressure regulation .

properties

IUPAC Name |

4-(tert-butylamino)-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(8(12)13)5-7(11)10-9(2,3)4/h1,5H2,2-4H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLAZOKCZQHCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyl-2-methylene-succinamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

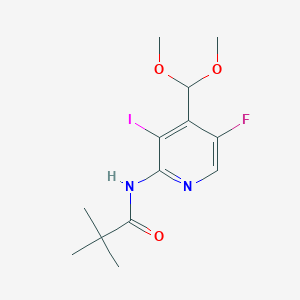

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1392909.png)

![Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1392913.png)

![1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392915.png)

![2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1392926.png)

![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)

![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392929.png)